molecular formula C12H15NO6 B067281 methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 175136-05-7

methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B067281
M. Wt: 269.25 g/mol
InChI Key: WMWNASFQDAVRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MAMP and is a derivative of pyrrole, which is a heterocyclic organic compound.

Mechanism Of Action

The mechanism of action of MAMP involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX enzymes, MAMP reduces the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical And Physiological Effects

MAMP has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. It has also been found to exhibit antioxidant and antibacterial properties. In addition, MAMP has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using MAMP in lab experiments is its relatively simple synthesis method. It is also a stable compound, which makes it easier to handle and store. However, one of the limitations of using MAMP is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of MAMP. One potential area of research is the development of novel MAMP derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of MAMP in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of MAMP in the development of new materials with unique properties is also an area of potential research.

Synthesis Methods

The synthesis of MAMP involves several steps, including the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with acetic anhydride, followed by the reaction with 2-methoxy-2-oxoethyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

MAMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, MAMP has been found to exhibit significant anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anticancer agent.

properties

IUPAC Name

methyl 5-acetyloxy-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-6-10(12(16)18-4)8(5-9(15)17-3)11(13-6)19-7(2)14/h13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWNASFQDAVRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)OC(=O)C)CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379325
Record name methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate

CAS RN

77978-85-9
Record name methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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